Cas no 1797837-76-3 (2-(4-Methylphenoxy)-1-[3-(phenylsulfonyl)-8-azabicyclo[3.2.1]oct-8-yl]ethanone)

2-(4-Methylphenoxy)-1-[3-(phenylsulfonyl)-8-azabicyclo[3.2.1]oct-8-yl]ethanone structure
1797837-76-3 structure
商品名:2-(4-Methylphenoxy)-1-[3-(phenylsulfonyl)-8-azabicyclo[3.2.1]oct-8-yl]ethanone
CAS番号:1797837-76-3
MF:C22H25NO4S
メガワット:399.503205060959
CID:5373691

2-(4-Methylphenoxy)-1-[3-(phenylsulfonyl)-8-azabicyclo[3.2.1]oct-8-yl]ethanone 化学的及び物理的性質

名前と識別子

    • 2-(4-Methylphenoxy)-1-[3-(phenylsulfonyl)-8-azabicyclo[3.2.1]oct-8-yl]ethanone
    • インチ: 1S/C22H25NO4S/c1-16-7-11-19(12-8-16)27-15-22(24)23-17-9-10-18(23)14-21(13-17)28(25,26)20-5-3-2-4-6-20/h2-8,11-12,17-18,21H,9-10,13-15H2,1H3
    • InChIKey: RYCOFRYFSYXPHW-UHFFFAOYSA-N
    • ほほえんだ: C(=O)(N1C2CCC1CC(S(C1=CC=CC=C1)(=O)=O)C2)COC1=CC=C(C)C=C1

じっけんとくせい

  • 密度みつど: 1.259±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 636.4±55.0 °C(Predicted)
  • 酸性度係数(pKa): -2.00±0.40(Predicted)

2-(4-Methylphenoxy)-1-[3-(phenylsulfonyl)-8-azabicyclo[3.2.1]oct-8-yl]ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6441-5115-3mg
1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(4-methylphenoxy)ethan-1-one
1797837-76-3 90%+
3mg
$63.0 2023-04-25
Life Chemicals
F6441-5115-2mg
1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(4-methylphenoxy)ethan-1-one
1797837-76-3 90%+
2mg
$59.0 2023-04-25
Life Chemicals
F6441-5115-1mg
1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(4-methylphenoxy)ethan-1-one
1797837-76-3 90%+
1mg
$54.0 2023-04-25
Life Chemicals
F6441-5115-2μmol
1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(4-methylphenoxy)ethan-1-one
1797837-76-3 90%+
2μl
$57.0 2023-04-25

2-(4-Methylphenoxy)-1-[3-(phenylsulfonyl)-8-azabicyclo[3.2.1]oct-8-yl]ethanone 関連文献

2-(4-Methylphenoxy)-1-[3-(phenylsulfonyl)-8-azabicyclo[3.2.1]oct-8-yl]ethanoneに関する追加情報

Research Brief on 2-(4-Methylphenoxy)-1-[3-(phenylsulfonyl)-8-azabicyclo[3.2.1]oct-8-yl]ethanone (CAS: 1797837-76-3)

The compound 2-(4-Methylphenoxy)-1-[3-(phenylsulfonyl)-8-azabicyclo[3.2.1]oct-8-yl]ethanone (CAS: 1797837-76-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, pharmacological properties, and potential clinical relevance.

Recent studies have highlighted the compound's role as a potent modulator of specific biological pathways, particularly those involving the central nervous system (CNS). The presence of the 8-azabicyclo[3.2.1]octane scaffold, combined with the phenylsulfonyl and methylphenoxy moieties, suggests a high affinity for neurotransmitter receptors, making it a promising candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that 2-(4-Methylphenoxy)-1-[3-(phenylsulfonyl)-8-azabicyclo[3.2.1]oct-8-yl]ethanone exhibits selective binding to dopamine D2 and serotonin 5-HT2A receptors, with IC50 values in the nanomolar range. This dual-receptor activity positions the compound as a potential multifunctional therapeutic agent, capable of addressing both motor and cognitive symptoms in CNS disorders.

Another key area of investigation has been the compound's pharmacokinetic profile. Preclinical studies in rodent models have shown favorable blood-brain barrier penetration and metabolic stability, with a half-life exceeding 6 hours. These properties are critical for its development as a viable drug candidate, and ongoing optimization efforts are focused on improving its oral bioavailability and reducing potential off-target effects.

From a synthetic chemistry perspective, recent advancements have streamlined the production of 2-(4-Methylphenoxy)-1-[3-(phenylsulfonyl)-8-azabicyclo[3.2.1]oct-8-yl]ethanone. A novel catalytic asymmetric synthesis method, reported in Organic Letters (2024), has achieved enantiomeric excesses of over 95%, addressing previous challenges related to racemic mixtures. This breakthrough is expected to facilitate large-scale production and further pharmacological evaluation.

Despite these promising developments, challenges remain in translating this compound into clinical applications. Current research is addressing issues such as dose-dependent toxicity observed in long-term animal studies and the need for more selective receptor targeting. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through the drug development pipeline.

In conclusion, 2-(4-Methylphenoxy)-1-[3-(phenylsulfonyl)-8-azabicyclo[3.2.1]oct-8-yl]ethanone represents an exciting frontier in CNS drug discovery. Its unique pharmacological profile and improved synthetic accessibility position it as a compound of significant interest for both basic research and therapeutic development. Future studies will likely focus on clinical translation and the exploration of its potential in other therapeutic areas beyond neurology.

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量